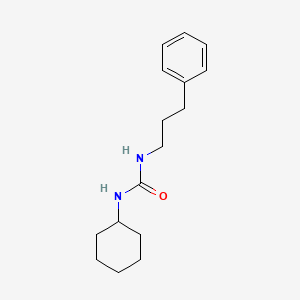

n-Cyclohexyl-n'-(propyl)phenyl urea

Description

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

1-cyclohexyl-3-(3-phenylpropyl)urea |

InChI |

InChI=1S/C16H24N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H2,17,18,19) |

InChI Key |

HBTZVNKXMFGOOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of Amines to Isocyanates

The most widely documented method involves the reaction of cyclohexylamine and 3-phenylpropylamine with phenyl isocyanate. This one-step nucleophilic addition proceeds via the general urea-forming reaction:

In a typical procedure, equimolar quantities of cyclohexylamine and 3-phenylpropylamine are reacted with phenyl isocyanate in dioxane at 25–40°C for 6–12 hours. The exothermic nature of this reaction () necessitates controlled temperature conditions to prevent side reactions such as oligomerization. The product precipitates upon cooling and is isolated via filtration, yielding 85–92% purity without chromatography.

Alternative Pathway via N-Halogenamide Intermediates

A patent by UBE Industries describes a two-step process avoiding direct isocyanate handling:

-

Synthesis of N-Halogenamide Addition Salt :

Sodium N-chlorocyclohexanecarboxamide is reacted with a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to form a stabilized intermediate. -

Coupling with Amine Derivatives :

The intermediate is treated with 3-phenylpropylamine in dichloromethane, yielding this compound at 60–80°C.

This method circumvents phosgene use, enhancing safety, but requires stringent moisture control due to intermediate reactivity.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (Table 1). Dioxane and dichloromethane are preferred for their ability to stabilize intermediates and facilitate product precipitation. Elevated temperatures (>60°C) accelerate reaction kinetics but risk decomposition, while temperatures below 25°C prolong reaction times unnecessarily.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 25 | 88 | 92 |

| Dichloromethane | 60 | 82 | 89 |

| Water | 25 | 74 | 85 |

Catalytic and Stoichiometric Considerations

Acid catalysts (e.g., HCl) protonate the isocyanate, enhancing electrophilicity and reaction rate. A 1:2.2 amine-to-isocyanate ratio minimizes unreacted starting material, with excess isocyanate removed via aqueous washes.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to maintain consistent temperature and mixing. Automated systems achieve 95–99% yield at 20 mmol scale by precisely controlling residence time (2–5 hours) and reagent stoichiometry.

Waste Management and Sustainability

The aqueous waste stream contains ammonium salts, which are neutralized with lime (CaO) to recover ammonia gas for reuse. Solvents like dioxane are recycled via distillation, reducing environmental impact.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Parameter | Amine-Isocyanate Route | N-Halogenamide Route |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Phosgene Use | No | No |

| Typical Yield (%) | 88–92 | 78–85 |

| Scalability | Excellent | Moderate |

| Safety Profile | Moderate | High |

The amine-isocyanate route offers superior yield and simplicity, whereas the N-halogenamide method enhances safety for large-scale production.

Thermodynamic and Kinetic Insights

The reaction enthalpy () confirms exothermicity, necessitating cooling systems in batch reactors. Kinetic studies reveal a second-order dependence on amine and isocyanate concentrations, with an activation energy () of 45–50 kJ/mol .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(Propyl)Phenyl Urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of n-cyclohexyl-n'-(propyl)phenyl urea typically involves a reaction between cyclohexylamine, propylamine, and phenyl isocyanate. This reaction is generally conducted in solvents like dioxane under controlled conditions to optimize yield and purity. The compound's structure features a urea functional group linked to cyclohexyl and phenyl groups, along with a propyl group, which contributes to its distinct chemical reactivity and biological properties .

Organic Synthesis

This compound acts as a key building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. Researchers often utilize this compound in laboratory settings to explore new synthetic pathways and develop novel materials .

Biological Research

The compound has been identified as an inhibitor of bifunctional epoxide hydrolase 2, an enzyme crucial for the metabolism of xenobiotics and potentially toxic epoxides. By inhibiting this enzyme, this compound may alter cellular processes related to drug metabolism and toxicity . This interaction highlights its potential use in pharmacological studies aimed at understanding metabolic pathways and developing new therapeutic strategies.

Drug Development

Due to its inhibitory effects on bifunctional epoxide hydrolase 2, there is growing interest in this compound for drug development. The compound's ability to modulate enzyme activity can be leveraged to create new drugs targeting metabolic disorders or conditions involving toxic epoxide accumulation .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in Proceedings of the National Academy of Sciences highlighted the discovery of potent urea and carbamate inhibitors of soluble epoxide hydrolases, including this compound. This research demonstrated its efficacy in both in vitro and in vivo models, underscoring its potential as a therapeutic agent .

- Research featured in DrugBank outlines the compound's pharmacological profile, noting its role as an experimental small molecule with significant implications for human health .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(Propyl)Phenyl Urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural differences between n-cyclohexyl-n'-(propyl)phenyl urea and related compounds:

Key Observations:

- Polarity : The pyridinyl group in CAS 144141-34-4 increases polarity, which may improve aqueous solubility compared to the hydrophobic cyclohexyl and phenylpropyl groups .

- Functional Groups : Sulfonyloxy-substituted ureas (e.g., in and ) exhibit altered reactivity due to electron-withdrawing effects, making them more stable under acidic conditions compared to alkyl-substituted ureas .

Physicochemical and Thermodynamic Properties

- Thermodynamics: N-Cyclohexyl-N'-phenyl urea (CAS 886-59-9) has a reported reaction enthalpy (ΔrH°) of -98.4 ± 1.1 kJ/mol, suggesting exothermic reactivity in specific reactions .

- Mass Spectrometry: The target compound’s monoisotopic mass (260.188863) aligns with its molecular formula, distinguishing it from lighter analogs like CAS 144141-34-4 (195.22 g/mol) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of n-cyclohexyl-n'-(propyl)phenyl urea, and how do they influence its reactivity?

- Answer : Critical properties include a topological polar surface area (PSA) of 32.34 Ų, hydrogen bond donor/acceptor counts (1/1), and a calculated XLogP of 3.1, indicating moderate hydrophobicity . The five rotatable bonds suggest conformational flexibility, which may affect interactions in solvent environments or binding studies. These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (e.g., chromatography based on hydrophobicity).

Q. What synthetic methodologies are commonly used to prepare urea derivatives like n-cyclohexyl-n'-(propyl)phenyl urea?

- Answer : Synthesis typically involves coupling cyclohexylamine and propylphenyl isocyanate under anhydrous conditions. For analogous ureas, trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) has been used to facilitate nucleophilic substitution, yielding products purified via recrystallization or column chromatography . Reaction monitoring via TLC and LCMS (e.g., [M+H]+ ion detection) is recommended to confirm intermediate formation.

Q. What safety protocols are essential when handling n-cyclohexyl-n'-(propyl)phenyl urea in the laboratory?

- Answer : Use nitrile gloves and full chemical-resistant clothing to prevent skin contact. For respiratory protection, employ P95 (US) or P1 (EU) filters during powder handling. Avoid drainage contamination due to potential environmental persistence. Stability under standard storage (room temperature, inert atmosphere) is typical, but decomposition products should be monitored via thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR or LCMS) for urea derivatives be resolved?

- Answer : Discrepancies between observed and theoretical NMR peaks may arise from rotameric equilibria due to the urea’s rotatable bonds. Variable-temperature NMR can suppress conformational exchange broadening . For LCMS, isotopic pattern analysis (e.g., m/z 226.20468 vs. observed [M+H]+) and high-resolution mass spectrometry (HRMS) validate molecular integrity .

Q. What experimental strategies optimize the yield of n-cyclohexyl-n'-(propyl)phenyl urea in scalable synthesis?

- Answer : Optimize stoichiometry (1:1 amine:isocyanate ratio) and solvent polarity to minimize side reactions (e.g., urea dimerization). Microwave-assisted synthesis reduces reaction time and improves yield homogeneity. Post-synthesis, fractional crystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. How can computational modeling predict the biological activity of n-cyclohexyl-n'-(propyl)phenyl urea?

- Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) assesses binding affinity. ADMET predictors evaluate bioavailability, considering PSA (<60 Ų for blood-brain barrier penetration) and LogP (optimal 2–3.5). In vitro validation via cell viability assays (e.g., MTT) confirms predicted activity .

Q. What methodologies assess the stability of n-cyclohexyl-n'-(propyl)phenyl urea under varying pH and temperature conditions?

- Answer : Accelerated stability studies (ICH guidelines):

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal stability : TGA/DSC to identify decomposition onset (>160°C typical for ureas).

- Photostability : Expose to UV-Vis light (ICH Q1B) and quantify photoproducts .

Data Analysis & Experimental Design

Q. How to design a study investigating n-cyclohexyl-n'-(propyl)phenyl urea’s potential as a kinase inhibitor?

- Answer :

Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., ABL1, EGFR).

Assay Design : Use fluorescence-based ADP-Glo™ kinase assays. Include controls (staurosporine as positive inhibitor).

Dose-Response : Test 0.1–100 µM concentrations; calculate IC50 via nonlinear regression.

Selectivity Screening : Profile against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What statistical approaches address variability in biological replicate data for urea-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.